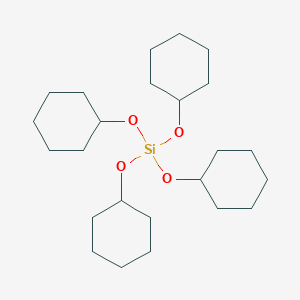
Tetracyclohexyl orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless to pale yellow liquid with low viscosity and low volatility. This compound is stable in air but should be kept away from water and strong oxidizing agents .
Méthodes De Préparation
The synthesis of silicic acid (H4SiO4), tetracyclohexyl ester typically involves the reaction of silicic acid with cyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Tetracyclohexyl orthosilicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed to form silicic acid and cyclohexanol. This reaction is typically catalyzed by acids or bases.
Condensation: The compound can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. This reaction is often facilitated by the presence of catalysts such as titanium or tin compounds.
Substitution: The ester groups can be substituted by other nucleophiles, such as alcohols or amines, to form different silicon-containing compounds.
Common reagents used in these reactions include water, alcohols, amines, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetracyclohexyl orthosilicate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various silicon-containing compounds and materials. It is also used in the preparation of siloxane polymers and resins.
Biology: The compound is used in the study of silicon metabolism and its role in biological systems. It is also used in the development of silicon-based biomaterials for medical applications.
Medicine: Silicic acid esters are investigated for their potential use in drug delivery systems and as components of medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of silicic acid (H4SiO4), tetracyclohexyl ester involves its ability to form siloxane bonds through condensation reactions. These bonds are crucial for the formation of polymeric structures and materials. The compound can also undergo hydrolysis to release silicic acid, which can participate in various biochemical and chemical processes .
The molecular targets and pathways involved in its action include the formation of siloxane networks and the interaction with biological molecules such as proteins and enzymes. These interactions can influence the properties and functions of the resulting materials and systems .
Comparaison Avec Des Composés Similaires
Tetracyclohexyl orthosilicate can be compared with other similar compounds, such as:
Tetraethyl orthosilicate (TEOS): TEOS is another ester of silicic acid, with ethyl groups instead of cyclohexyl groups.
Tetrapropyl orthosilicate: This compound has propyl groups instead of cyclohexyl groups.
Tetraethyl silicate: Similar to TEOS, this compound is used in the production of silica and silicate materials.
The uniqueness of silicic acid (H4SiO4), tetracyclohexyl ester lies in its specific ester groups, which can influence its reactivity and the properties of the resulting materials. The cyclohexyl groups provide steric hindrance and can affect the solubility and stability of the compound .
Propriétés
Numéro CAS |
15717-29-0 |
|---|---|
Formule moléculaire |
C24H44O4Si |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
tetracyclohexyl silicate |
InChI |
InChI=1S/C24H44O4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h21-24H,1-20H2 |
Clé InChI |
KKZOJPJHWKWAID-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |
SMILES canonique |
C1CCC(CC1)O[Si](OC2CCCCC2)(OC3CCCCC3)OC4CCCCC4 |
Key on ui other cas no. |
15717-29-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















